N-(2-(4-fluorophenyl)-2-morpholinoethyl)-4-isopropoxybenzamide
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Overview
Description
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-4-isopropoxybenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a fluorophenyl group, a morpholinoethyl moiety, and an isopropoxybenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-4-isopropoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of 4-fluoroaniline, which is then reacted with ethylene oxide to form 2-(4-fluorophenyl)ethanol.
Morpholinoethylation: The 2-(4-fluorophenyl)ethanol is then reacted with morpholine in the presence of a suitable catalyst to form 2-(4-fluorophenyl)-2-morpholinoethanol.
Isopropoxybenzamide Formation: The final step involves the reaction of 2-(4-fluorophenyl)-2-morpholinoethanol with 4-isopropoxybenzoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-4-isopropoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of specific kinases or interact with cellular signaling proteins, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-chlorophenyl)-2-morpholinoethyl)-4-isopropoxybenzamide
- N-(2-(4-bromophenyl)-2-morpholinoethyl)-4-isopropoxybenzamide
- N-(2-(4-methylphenyl)-2-morpholinoethyl)-4-isopropoxybenzamide
Uniqueness
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-4-isopropoxybenzamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O3/c1-16(2)28-20-9-5-18(6-10-20)22(26)24-15-21(25-11-13-27-14-12-25)17-3-7-19(23)8-4-17/h3-10,16,21H,11-15H2,1-2H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZADHTDGUNYUSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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